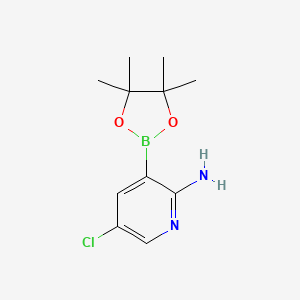

5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a cyclohexene ring, which is a six-membered ring with one double bond. It also contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Mécanisme D'action

Target of Action

Compounds with similar structures have been used in various chemical reactions, such as the suzuki-miyaura coupling reaction .

Mode of Action

It’s worth noting that boronic esters, such as this compound, are often used in palladium-catalyzed cross-coupling reactions . They can form carbon-carbon bonds by reacting with various organic halides in the presence of a base .

Pharmacokinetics

As a boronic ester, it’s likely to undergo metabolism via enzymatic or non-enzymatic processes, leading to the formation of boronic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of a base and a palladium catalyst is crucial for its role in cross-coupling reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "cyclohex-3-en-1-ol", "2,3-dimethyl-1,3-butadiene", "sodium hydride", "tetrahydrofuran", "methanol", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydride in tetrahydrofuran to form the corresponding boronic acid.", "Step 2: The boronic acid is then reacted with 2,3-dimethyl-1,3-butadiene in the presence of a palladium catalyst to form the corresponding alkene.", "Step 3: The resulting alkene is then reacted with cyclohex-3-en-1-ol in the presence of a Lewis acid catalyst to form the desired product, 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol.", "Step 4: The product is purified by column chromatography using a mixture of methanol and acetic acid as the eluent.", "Step 5: The purified product is then treated with sodium bicarbonate and water to remove any remaining impurities and obtain the final product." ] } | |

Numéro CAS |

1006389-64-5 |

Nom du produit |

5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol |

Formule moléculaire |

C14H25BO3 |

Poids moléculaire |

252.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.